
2-(4-(Pentyloxy)benzylidene)malononitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(Pentyloxy)benzylidene)malononitrile is a chemical compound. It is a derivative of benzylidene malononitrile, which finds applications in pharmaceutical industries, pharmacology, biotech, specialty chemicals, perfumery, and for fluorescence-based assay to determine methane .
Synthesis Analysis
The synthesis of benzylidene malononitrile derivatives, such as this compound, can be achieved through the Knoevenagel condensation of benzaldehyde and malononitrile . This process involves the use of catalysts like Ti-Al-Mg hydrotalcite and Zn-Al-Mg hydrotalcite . The catalysts are prepared using a combustion method with glycine or glycerol as a fuel . The reaction mechanism and kinetics are established using the Langmuir-Hinshelwood-Hougen-Watson (LHHW) model .Chemical Reactions Analysis
The chemical reactions involving benzylidene malononitrile derivatives are typically catalyzed reactions . The Knoevenagel condensation of benzaldehyde with malononitrile, for instance, results in the formation of benzylidene malononitrile .Applications De Recherche Scientifique
Novel Functionalized Heteroaromatic Compounds Synthesis
Research led by M. Moustafa et al. (2017) explored the synthesis of novel functionalized heteroaromatic compounds, emphasizing the development of new methods. This work included the investigation of arylhydrazonals, enamines, and functionally substituted carbonyl compounds, leading to the discovery of new rearrangements and the correction of previously misassigned structures in the literature. Their study showcased the versatility of compounds like 2-(4-(Pentyloxy)benzylidene)malononitrile in synthesizing complex heterocyclic compounds, which had their structures incorrectly assigned in past due to inadequate analytical methods (Moustafa et al., 2017).
Practical Synthesis and Applications in Organic Chemistry
Another study focused on the practical synthesis of 2-fluoro-4-bromobiphenyl, illustrating the broader context of utilizing similar compounds in organic synthesis. Although not directly about this compound, this research by Yanan Qiu et al. (2009) underlines the importance of developing efficient synthesis methods for compounds that serve as key intermediates in the manufacture of materials like non-steroidal anti-inflammatory drugs. Their work emphasizes the need for cost-effective and environmentally friendly synthesis methods, highlighting the relevance of such research in industrial applications (Qiu et al., 2009).
Advanced Oxidation Processes and Environmental Impact
Research on the degradation of pharmaceuticals, like the study on nitisinone by H. Barchańska et al. (2019), and on acetaminophen by Mohammad Qutob et al. (2022), provides insight into the environmental and health-related aspects of chemical degradation. Although these studies do not focus directly on this compound, they reflect on the critical need for understanding the stability, degradation pathways, and environmental impact of chemicals. Such knowledge is vital for assessing the risks and benefits of various compounds, including potential drug candidates and their by-products in medical and environmental contexts (Barchańska et al., 2019); (Qutob et al., 2022).
Mécanisme D'action
Orientations Futures
The synthesis of benzylidene malononitrile and its derivatives is an area of active research, with a focus on developing clean and green industrial processes . These compounds have potential applications in various fields, including the pharmaceutical industry, biotech, and specialty chemicals . Future research may focus on improving the synthesis process, exploring new applications, and understanding the properties of these compounds in more detail.
Propriétés
IUPAC Name |
2-[(4-pentoxyphenyl)methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-2-3-4-9-18-15-7-5-13(6-8-15)10-14(11-16)12-17/h5-8,10H,2-4,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSHNQLZMJWDFMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C=C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-Chloro-5-(trifluoromethyl)benzenesulfonyl]piperidine-4-carboxylic acid](/img/structure/B2509795.png)

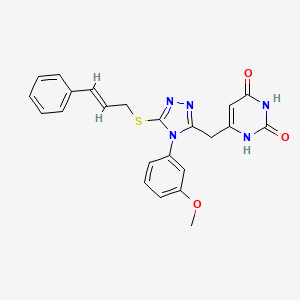
![4-[(4-Methylphenyl)methyl-prop-2-ynylamino]-3-nitrobenzonitrile](/img/structure/B2509800.png)

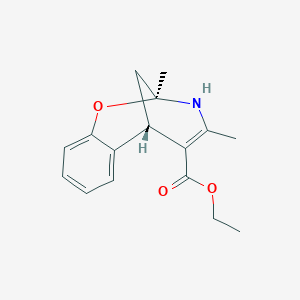
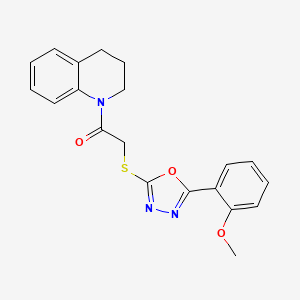
![3-(2,3-dimethoxyphenyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea](/img/structure/B2509808.png)
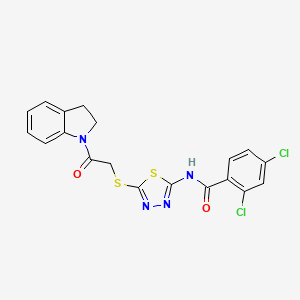

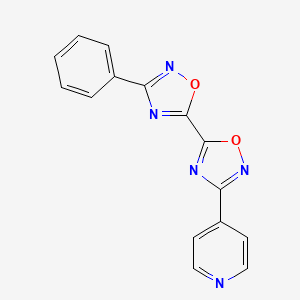
![2-(ethyl{4-[(3-methoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol](/img/structure/B2509813.png)

